3-Cyclopropyl-4-methoxybenzoic acid
Overview
Description
3-Cyclopropyl-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Cyclopropyl-4-methoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with the TGF-β1 pathway, specifically inhibiting the epithelial-mesenchymal transformation (EMT) induced by TGF-β1 . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The TGF-β1 pathway is the main biochemical pathway affected by this compound . This pathway is involved in the regulation of cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting the TGF-β1-induced EMT, this compound prevents the excessive deposition of extracellular matrix components, a key factor in the development of fibrosis .
Result of Action
The action of this compound results in the inhibition of TGF-β1-induced EMT in vitro and the reduction of bleomycin-induced pulmonary fibrosis in vivo . This leads to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
3-Cyclopropyl-4-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β1-induced epithelial-mesenchymal transformation in lung epithelial cells, which plays a crucial role in fibrosis . This compound can alter the expression of proteins such as α-SMA, vimentin, and collagen I, and increase the expression of E-cadherin, thereby impacting cellular processes significantly .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the phosphorylation of Smad2/3 proteins, which are crucial in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the transcription of target genes involved in fibrosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vivo studies have demonstrated its potential in reducing lung inflammation and fibrosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be effective in modulating cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydroxylation and subsequent conjugation reactions, which are typical metabolic processes for many organic compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby modulating its overall biochemical effects .
Properties
IUPAC Name |
3-cyclopropyl-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-4-8(11(12)13)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKIXISBOJSXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.